6-Hydroxypiperidin-2-one
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Overview
Description
6-Hydroxypiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 6-position and a ketone group at the 2-position, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxypiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols. For instance, starting from 6-aminohexanol, cyclization can be achieved under acidic conditions to form the desired compound . Another method involves the oxidation of 6-hydroxypiperidine using oxidizing agents like hydrogen peroxide in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming diols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitrones.
Reduction: Formation of diols.
Substitution: Formation of various substituted piperidinones.
Scientific Research Applications
6-Hydroxypiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxypiperidin-2-one involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The hydroxyl and ketone groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Piperidin-2-one: Lacks the hydroxyl group at the 6-position.
4-Hydroxypiperidin-2-one: Hydroxyl group at the 4-position instead of the 6-position.
N-(8-methylnepetin)-3-hydroxypiperidin-2-one: A natural compound with a similar structure.
Uniqueness: 6-Hydroxypiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position and ketone group at the 2-position make it a valuable intermediate for synthesizing a variety of bioactive compounds .
Properties
IUPAC Name |
6-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJNBBZIQAVJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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